5-クロロ-1H-インドール-2,3-ジオン 3-オキシム

説明

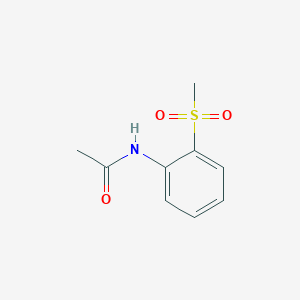

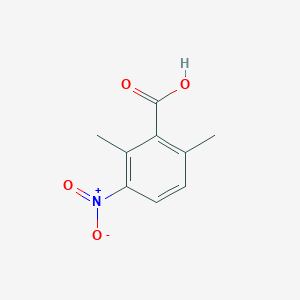

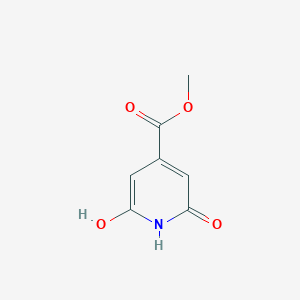

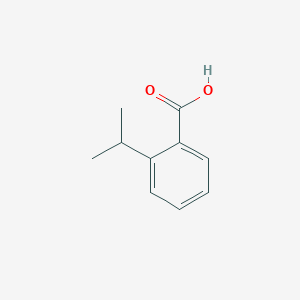

“5-Chloro-1H-indole-2,3-dione 3-oxime”, also known as 5-Chloroisatin, is a chemical compound with the empirical formula C8H4ClNO2 . It is a derivative of Isatin, which is a synthetically versatile molecule that has led to an array of derivatives displaying a broad spectrum of biological properties .

Synthesis Analysis

5-Chloroisatin reacts with substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to yield Schiff bases . A series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one was synthesized and structurally characterized using various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of “5-Chloro-1H-indole-2,3-dione 3-oxime” is characterized by a number of properties. It has a molecular weight of 181.58 and its molecular formula is C8H4ClNO2 . The structure also includes a number of freely rotating bonds and H bond acceptors .

Physical And Chemical Properties Analysis

“5-Chloro-1H-indole-2,3-dione 3-oxime” has a number of physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a boiling point of 435.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 61.2±0.3 cm3 and a polar surface area of 54 Å2 .

科学的研究の応用

マラリア治療薬開発

この化合物は、マラリアの解糖酵素の活性部位を標的とすることで、マラリア治療薬開発の可能性を秘めています。 これらの酵素は、ヒトの酵素と比較して、構造的および機能的な特性が異なっており、有望な標的となります .

抗がん活性

5-クロロ-1H-インドール-2,3-ジオン誘導体は、その抗がん活性を研究されてきました。 これらは、がん細胞の増殖と増殖を阻害する可能性について探求されています .

抗ウイルス活性

この化合物は、抗ウイルス療法でも有望です。 それは、ウイルスの複製と感染を阻害する能力について評価されてきました .

抗菌活性

研究は、この化合物がさまざまな微生物感染症に対して効果的であり、幅広い抗菌活性を提供する可能性があることを示しています .

抗炎症および鎮痛用途

この化合物を含むインドール誘導体は、その生体内抗炎症および鎮痛作用について評価されており、痛みと炎症に対する新しい治療法につながる可能性があります .

変異型EGFR/BRAF経路の阻害剤

5-クロロ-1H-インドール-2,3-ジオンの新規誘導体は、抗増殖活性を示す変異型EGFR/BRAF経路の強力な阻害剤として開発されており、これはがん治療に重要です .

ヒト細胞株に対する抗増殖効果

この化合物は合成され、子宮頸がんや白血病を含むさまざまなヒト細胞株に対するin vitro抗増殖効果について試験されており、がん治療薬としての可能性を示しています .

作用機序

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, contributing to the compound’s overall biological activity.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .

実験室実験の利点と制限

The main advantages of using 5-Chloro-1H-indole-2,3-dione 3-oxime in lab experiments are its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively stable and non-toxic, making it a safe reagent to use in the laboratory. However, there are some limitations to using 5-Chloro-1H-indole-2,3-dione 3-oxime in lab experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of reactions. Additionally, the mechanism of action of 5-Chloro-1H-indole-2,3-dione 3-oxime is not yet fully understood, making it difficult to predict its effects in certain experiments.

将来の方向性

There are many potential future directions for research on 5-Chloro-1H-indole-2,3-dione 3-oxime. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of the compound. Additionally, research is needed to develop new synthetic methods for the synthesis of 5-Chloro-1H-indole-2,3-dione 3-oxime and to explore its potential applications in the synthesis of pharmaceuticals and biodegradable polymers. Furthermore, research is needed to explore the potential use of 5-Chloro-1H-indole-2,3-dione 3-oxime as an antimicrobial agent and to investigate its potential use in the treatment of various diseases. Finally, research is needed to explore the potential of 5-Chloro-1H-indole-2,3-dione 3-oxime as an antioxidant and free radical scavenger.

合成法

5-Chloro-1H-indole-2,3-dione 3-oxime can be synthesized by a two-step process. The first step involves the reaction of 5-chloroindole with aqueous sodium hydroxide to form 5-chloroindole-3-carboxylic acid. The second step is the reaction of the 5-chloroindole-3-carboxylic acid with hydroxylamine hydrochloride to form 5-Chloro-1H-indole-2,3-dione 3-oxime. This synthesis method is simple, cost-effective, and does not require the use of hazardous chemicals.

特性

IUPAC Name |

5-chloro-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMCVLHZEIKIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234259 | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85124-16-9 | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085124169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indole-2,3-dione 3-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-1H-indole-2,3-dione 3-oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VP3J7SZU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)